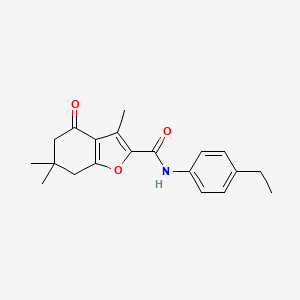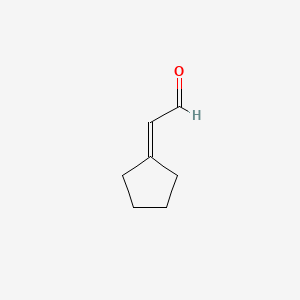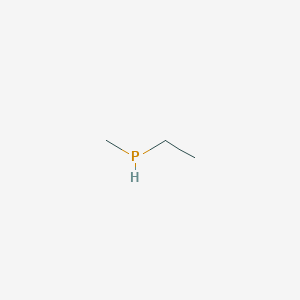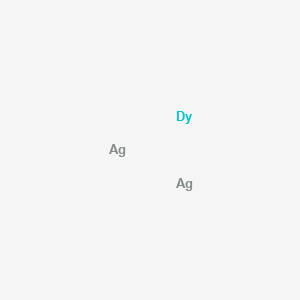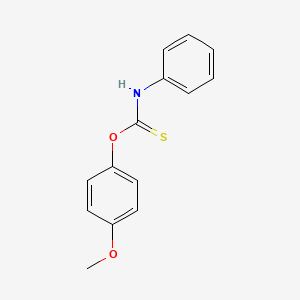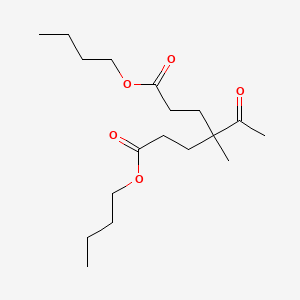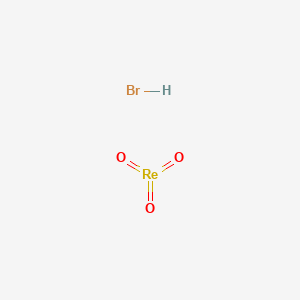![molecular formula C30H39N3O4S B14721716 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 5917-52-2](/img/structure/B14721716.png)
2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carbamoyl, dimethoxyphenyl, and thiophenyl groups. The presence of these groups suggests that the compound may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Formation of the Carbamoyl Intermediate: This step involves the reaction of 2,4-dimethylphenyl isocyanate with butan-2-amine to form the carbamoyl intermediate.
Introduction of the Dimethoxyphenyl Group: The carbamoyl intermediate is then reacted with 3,4-dimethoxyphenyl ethylamine under specific conditions to introduce the dimethoxyphenyl group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl acetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxyphenyl and thiophenyl groups.
Reduction: Reduction reactions may target the carbamoyl and acetamide groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles may be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or sulfoxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.
類似化合物との比較
Similar Compounds
- 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide can be compared with other compounds that have similar functional groups, such as:
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide
- 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties
特性
CAS番号 |
5917-52-2 |
|---|---|
分子式 |
C30H39N3O4S |
分子量 |
537.7 g/mol |
IUPAC名 |
2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C30H39N3O4S/c1-7-23(4)33(30(35)31-26-12-10-21(2)17-22(26)3)20-29(34)32(19-25-9-8-16-38-25)15-14-24-11-13-27(36-5)28(18-24)37-6/h8-13,16-18,23H,7,14-15,19-20H2,1-6H3,(H,31,35) |
InChIキー |
ATWJEPMQGVRITA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N(CC(=O)N(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CS2)C(=O)NC3=C(C=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


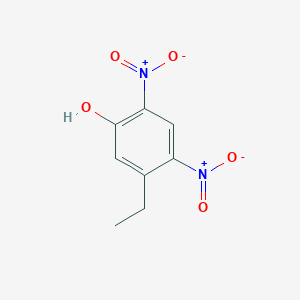

![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

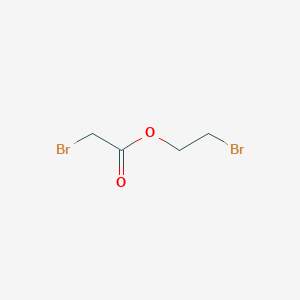
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
